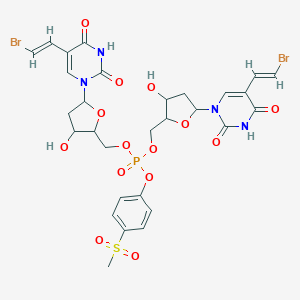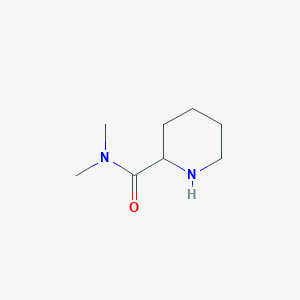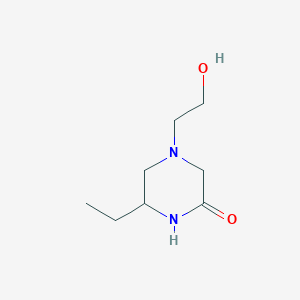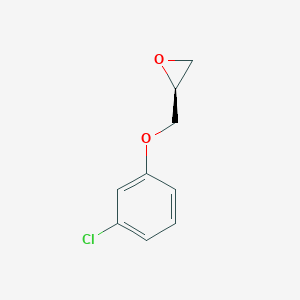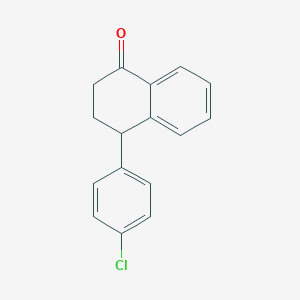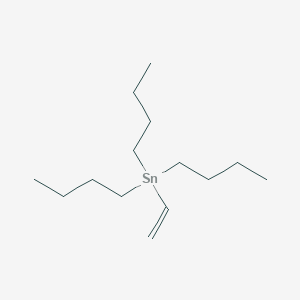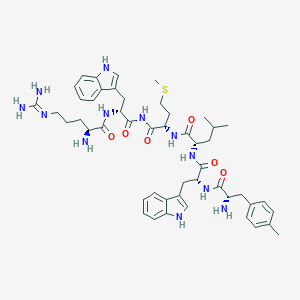
Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)-, commonly known as SP, is a neuropeptide that plays a crucial role in the transmission of pain signals in the body. SP is synthesized by the nervous system and is involved in various physiological and pathological processes, including inflammation, neurogenic inflammation, and nociception.
Wirkmechanismus
SP exerts its effects by binding to the neurokinin-1 receptor (NK1R), which is a G protein-coupled receptor. Binding of SP to NK1R activates a series of intracellular signaling pathways, leading to the release of neurotransmitters and neuropeptides involved in pain perception and inflammation.
Biochemische Und Physiologische Effekte
SP has a wide range of biochemical and physiological effects, including pain perception, inflammation, vasodilation, and smooth muscle contraction. SP also plays a role in the regulation of immune cell function and has been shown to modulate the release of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
SP is a useful tool in laboratory experiments due to its ability to induce pain and inflammation. SP can be used to study the mechanisms of pain perception and inflammation and to test the efficacy of potential analgesic and anti-inflammatory drugs. However, SP has limitations in that it is not a specific agonist for the NK1R and can activate other receptors, leading to off-target effects.
Zukünftige Richtungen
Future research on SP is focused on developing more specific agonists and antagonists for the NK1R, which could lead to the development of new analgesic and anti-inflammatory drugs. Additionally, research is focused on understanding the role of SP in the regulation of immune cell function and its potential as a therapeutic target in cancer. Finally, research is focused on understanding the role of SP in the pathophysiology of chronic pain conditions and developing new treatments for these conditions.
Synthesemethoden
SP is a peptide composed of 11 amino acids, and its synthesis involves a series of chemical reactions. The most commonly used method for synthesizing SP is solid-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is purified by chromatography techniques, such as high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
SP has been extensively studied in various fields of scientific research. In neuroscience, SP is involved in pain perception and has been implicated in the pathophysiology of chronic pain conditions. SP has also been studied in the context of inflammation, where it plays a role in the recruitment of immune cells to the site of inflammation. Additionally, SP has been studied in the field of cancer research, where it has been shown to promote tumor growth and metastasis.
Eigenschaften
CAS-Nummer |
129244-81-1 |
|---|---|
Produktname |
Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)- |
Molekularformel |
C49H66N12O6S |
Molekulargewicht |
951.2 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-amino-3-(4-methylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C49H66N12O6S/c1-28(2)22-40(60-47(66)41(24-31-26-55-37-13-7-5-10-33(31)37)59-44(63)36(51)23-30-17-15-29(3)16-18-30)46(65)57-39(19-21-68-4)45(64)61-48(67)42(25-32-27-56-38-14-8-6-11-34(32)38)58-43(62)35(50)12-9-20-54-49(52)53/h5-8,10-11,13-18,26-28,35-36,39-42,55-56H,9,12,19-25,50-51H2,1-4H3,(H,57,65)(H,58,62)(H,59,63)(H,60,66)(H4,52,53,54)(H,61,64,67)/t35-,36-,39-,40-,41+,42+/m0/s1 |
InChI-Schlüssel |
XYWLXVYDTHKSAT-ZZDDQDSOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N)N |
SMILES |
CC1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N)N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N)N |
Andere CAS-Nummern |
129244-81-1 |
Synonyme |
(Arg(6),Trp(7,9),N-MePhe(8))-substance P(6-11) 6-Arg-7,9-Trp-8-Me-Phe-substance P (6-11) 6-arginyl-7,9-tryptophyl-8-methylphenylalanine-substance P (6-11) AntG Arg(6)-D-Trp(7,9)-MePhe(8)-SP(6-11) SP-ANT substance P (6-11), Arg(6)-Trp(7,9)-Me-Phe(8)- substance P (6-11), arginyl(6)-tryptophyl(7,9)-methylphenylalanine(8)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



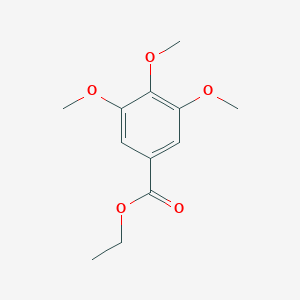

![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)
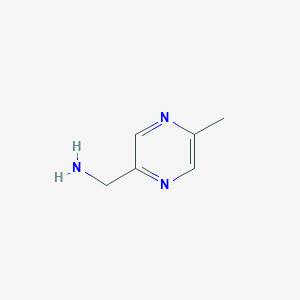
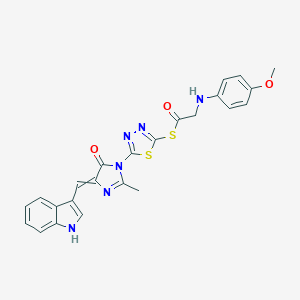
![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
